![molecular formula C12H9BrN6O B5562101 N~1~-{[5-(4-bromophenyl)-2-furyl]methylene}-1H-tetrazole-1,5-diamine](/img/structure/B5562101.png)

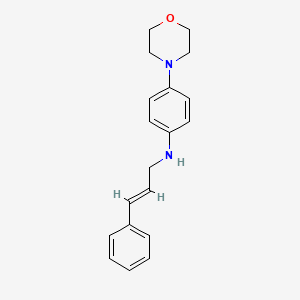

N~1~-{[5-(4-bromophenyl)-2-furyl]methylene}-1H-tetrazole-1,5-diamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Synthesis of tetrazole derivatives typically involves strategies that allow for the incorporation of the tetrazole ring into the molecule. While specific synthesis details for “N1-{[5-(4-bromophenyl)-2-furyl]methylene}-1H-tetrazole-1,5-diamine” are not directly available, related synthesis approaches for tetrazole derivatives involve cyclization reactions, such as the [3+2] cycloaddition of azides with nitriles or the reaction of hydrazonoyl halides with nucleophiles, to form the tetrazole core. The introduction of the 4-bromophenyl and 2-furyl groups likely involves subsequent functionalization steps or the use of pre-functionalized starting materials (Al-Hourani et al., 2016).

Molecular Structure Analysis

The molecular structure of tetrazole derivatives is characterized by the presence of a tetrazole ring, a five-membered ring containing four nitrogen atoms. The tetrazole ring is known for its aromaticity, which contributes to the stability of the molecule. X-ray crystallography studies of similar compounds reveal that the tetrazole group can influence the overall molecular conformation and intermolecular interactions within crystals. For instance, in related tetrazole structures, the aryl rings at the 1- and 5-positions show no conjugation to the tetrazole group, indicating the potential for distinct electronic and structural properties (Al-Hourani et al., 2015).

Chemical Reactions and Properties

Tetrazoles are known for their reactivity towards nucleophiles and electrophiles, owing to the electron-rich nature of the tetrazole ring. The bromophenyl and furyl groups in “N1-{[5-(4-bromophenyl)-2-furyl]methylene}-1H-tetrazole-1,5-diamine” can further influence its reactivity, making it susceptible to nucleophilic aromatic substitution reactions due to the presence of the bromine atom. Such reactivity can be utilized in cross-coupling reactions, enabling the synthesis of diverse tetrazole derivatives with varied functional groups (Hassaneen et al., 1991).

Physical Properties Analysis

The physical properties of tetrazole derivatives, such as melting points, solubility, and crystal structure, are significantly influenced by their molecular structure. The presence of different substituents, like the 4-bromophenyl and 2-furyl groups, can affect these properties. For example, the introduction of halogen atoms and aromatic systems can enhance the compound's thermal stability and modify its solubility in organic solvents. Additionally, the planarity and potential for π-π stacking interactions of the tetrazole and substituted phenyl rings can influence the material's crystallinity and solid-state packing (Tariq et al., 2013).

Chemical Properties Analysis

The chemical properties of tetrazole derivatives are characterized by their acidity, basicity, and potential for forming hydrogen bonds. Tetrazoles are weakly acidic, capable of donating a proton from the hydrogen attached to the nitrogen in the tetrazole ring. This acidity is influenced by the substituents attached to the tetrazole ring, potentially altering the pKa values. The ability to engage in hydrogen bonding, both as hydrogen bond donors and acceptors, makes tetrazole derivatives interesting candidates for molecular recognition and self-assembly processes. The presence of electron-withdrawing or electron-donating groups, such as the 4-bromophenyl and 2-furyl groups, further modulates these properties, affecting their interactions with other molecules and solvents (Vlasova et al., 2011).

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization of Novel Compounds

The compound may not have been directly studied, but research on related tetrazole and furan derivatives provides insights into the potential applications of similar molecules. For instance, novel tetrazole liquid crystals have been synthesized and characterized, indicating the role of tetrazole derivatives in the development of liquid crystal materials with specific mesogenic properties (Muhammad Tariq et al., 2013). These findings suggest that derivatives of tetrazole, potentially including N1-{[5-(4-bromophenyl)-2-furyl]methylene}-1H-tetrazole-1,5-diamine, could be valuable for creating new materials with tailored optical and electronic properties.

Chemical Reactions and Synthesis Techniques

Research has also focused on the synthesis and reactions of compounds containing furan rings, which are relevant to understanding the chemical behavior of N1-{[5-(4-bromophenyl)-2-furyl]methylene}-1H-tetrazole-1,5-diamine. For example, studies on the C-H bond activation/borylation of furans catalyzed by iron complexes highlight the potential of furan derivatives in organic synthesis (T. Hatanaka et al., 2010). Additionally, the synthesis of C-(2-furyl)-N-(4-nitrophenyl)methanohydrazonyl bromide and its reactions with various nucleophiles and active methylene compounds demonstrate the versatility of furyl-containing compounds in creating a wide array of heterocyclic structures (H. Hassaneen et al., 1991).

Potential Applications in Materials Science

Further, the development of aromatic polyimides incorporating furan and tetrazole derivatives suggests their significance in producing high-performance polymers with excellent thermal stability and solubility properties (M. Butt et al., 2005). This research area could be relevant to N1-{[5-(4-bromophenyl)-2-furyl]methylene}-1H-tetrazole-1,5-diamine, proposing its utility in engineering and materials science applications.

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[(E)-[5-(4-bromophenyl)furan-2-yl]methylideneamino]tetrazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrN6O/c13-9-3-1-8(2-4-9)11-6-5-10(20-11)7-15-19-12(14)16-17-18-19/h1-7H,(H2,14,16,18)/b15-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQKJDWOTDLCGGM-VIZOYTHASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(O2)C=NN3C(=NN=N3)N)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=CC=C(O2)/C=N/N3C(=NN=N3)N)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N~1~-{(E)-[5-(4-bromophenyl)furan-2-yl]methylidene}-1H-tetrazole-1,5-diamine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-2-{[(6-nitro-1H-benzimidazol-2-yl)methyl]thio}-1H-benzimidazole](/img/structure/B5562019.png)

![4-methyl-6-[4-(phenylacetyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5562029.png)

![ethyl (2-methyl-3-oxo[1,2,4]triazino[2,3-a]benzimidazol-5(3H)-yl)acetate](/img/structure/B5562041.png)

![N-cyclopentyl-2-{5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetamide](/img/structure/B5562047.png)

![2-[(diallylamino)methyl]-6-hydroxy-3(2H)-pyridazinone](/img/structure/B5562051.png)

![N-[(3R*,4S*)-4-cyclopropyl-1-(3-methoxypropanoyl)-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5562055.png)

![4-({[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}amino)-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5562078.png)

![2-[2-(1-naphthylmethylene)hydrazino]-2-oxo-N-(2-pyridinylmethyl)acetamide](/img/structure/B5562086.png)

![N',N'''-[2-(phenylsulfonyl)-1,4-phenylene]bis(N,N-dimethylsulfamide)](/img/structure/B5562093.png)

![2-methyl-3-(5-methyl-2-furyl)-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide](/img/structure/B5562098.png)

![3-ethyl-8-[4-(3-hydroxyprop-1-yn-1-yl)benzyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5562106.png)

![methyl 4-[(4H-1,2,4-triazol-4-ylimino)methyl]benzoate](/img/structure/B5562113.png)

![2-butyl-8-[(3-cyclopropyl-5-isoxazolyl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5562123.png)